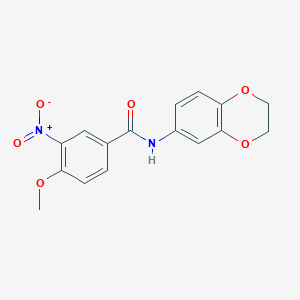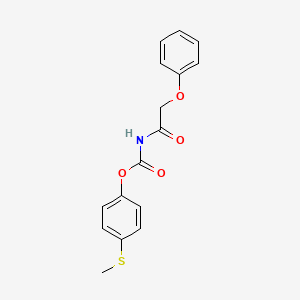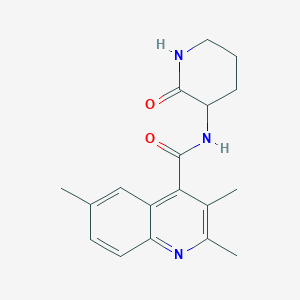![molecular formula C20H19FN2O2 B5513474 8-氟-N-[3-(2-甲氧基苯基)丙基]-2-喹啉甲酰胺](/img/structure/B5513474.png)
8-氟-N-[3-(2-甲氧基苯基)丙基]-2-喹啉甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of specific precursor chemicals followed by reactions that introduce functional groups relevant to the desired compound. For example, the synthesis of a fluorescent derivative of quinoline was achieved by condensing 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with an appropriate sulfonamide, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982). Although not directly related to the target compound, this process highlights typical steps in quinoline derivative synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be modified at various positions to introduce different functional groups, enhancing the compound's chemical properties and biological activity. Structural elucidation techniques such as NMR, FTIR, and X-ray diffraction are critical for confirming the molecular structure of synthesized compounds, ensuring they have the desired configuration (Deng, Zhu, Zhou, & Bai, 2021).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the functional groups present. These reactions are essential for further modifying the compound's structure to enhance its biological activity or to introduce specific labels for research purposes (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, can significantly affect their pharmacological applications. For instance, polymorphic modifications can impact the solubility and, consequently, the bioavailability of the compound (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are crucial for determining the compound's utility in different chemical and biological contexts. For example, the introduction of a methoxy group at the 8 position of the quinoline nucleus was found to be important for reducing phototoxicity, suggesting that modifications at this position could be critical for developing safer compounds (Matsumoto, Kojima, Nagano, Matsubara, & Yokota, 1992).
科学研究应用
光稳定性和生物活性
Matsumoto 等人 (1992) 对经紫外线照射后 8 位取代的氟喹诺酮的光稳定性和生物活性进行的研究表明,在喹诺酮的 8 位引入甲氧基对氟喹诺酮在紫外光照射下的稳定性起着重要作用。这种稳定性对于在紫外光照射下保持其抗菌活性和最小化细胞毒性至关重要 (Matsumoto, Kojima, Nagano, Matsubara, & Yokota, 1992)。
光毒性降低
Marutani 等人 (1993) 讨论了一种氟喹诺酮,由于在 8 位取代了甲氧基,在长波紫外光照射下表现出非常稳定的特性,并且光毒性显着降低。这表明在 8 位进行特定取代对于开发更安全的氟喹诺酮衍生物非常重要 (Marutani, Matsumoto, Otabe, Nagamuta, Tanaka, Miyoshi, Hasegawa, Nagano, Matsubara, & Kamide, 1993)。
合成和构效关系
Sánchez 等人 (1995) 对 8-烷氧基和 5-氨基-8-烷氧基喹诺酮抗菌剂的合成和评估提供了对其抗菌活性和潜在副作用的见解。该研究表明,8-甲氧基喹诺酮表现出的抗菌活性与活性最强的化合物相当,并且显示出几种潜在副作用(如光毒性和细胞毒性)有所降低 (Sánchez, Gogliotti, Domagala, Gracheck, Huband, Sesnie, Cohen, & Shapiro, 1995)。
含喹啉的杯芳烃氟离子载体
Casnati 等人 (2003) 对含喹啉的杯芳烃氟离子载体进行的研究提出了结合核磁共振、光物理和建模的综合研究,以了解它们的结合特性。这些化合物在碱金属和碱土金属离子中对钠离子和锶离子表现出选择性,证明了它们在传感和离子识别技术中的潜在应用 (Casnati, Sansone, Sartori, Prodi, Montalti, Zaccheroni, Ugozzoli, & Ungaro, 2003)。
作用机制
安全和危害
属性
IUPAC Name |
8-fluoro-N-[3-(2-methoxyphenyl)propyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-25-18-10-3-2-6-14(18)8-5-13-22-20(24)17-12-11-15-7-4-9-16(21)19(15)23-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZKMZWZODKYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)
![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)



![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)